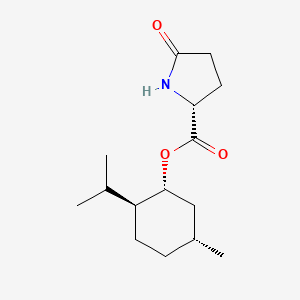

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate

Description

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate (CAS: 68127-22-0) is a chiral ester derived from menthol and pyroglutamic acid. Its molecular formula is C₁₅H₂₅NO₃ (molecular weight: 267.36 g/mol), featuring a bicyclic menthyl group (1R,2S,5R configuration) esterified to the 5-carboxylate position of a pyrrolidone ring . Key physicochemical properties include a boiling point of 409.1°C (760 mmHg), density of 1.07 g/cm³, and a refractive index of 1.496 .

The compound is commercially known as QUESTICE® and is primarily used as an insect repellent, particularly against mosquitoes (e.g., Aedes spp.), with formulations containing 0.5–10% by weight demonstrating efficacy . Its repellency outperforms menthol (a hydrolysis product) but is less persistent than DEET (N,N-diethyl-m-toluamide) .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHPMAOXNSLXEH-YVECIDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887167 | |

| Record name | D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Agglomerated fine white powder; Cool refreshing aroma | |

| Record name | Menthyl pyrrolidone carboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Menthyl pyrrolidone carboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68127-22-0 | |

| Record name | 5-Oxo-D-proline (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68127-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl pyrrolidone carboxylate, (-),D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-D-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL PYRROLIDONE CARBOXYLATE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27B4585KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(-)-Menthyl (+)-2-pyrrolidone-5-carboxylate, a compound derived from menthol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, safety evaluations, and potential applications based on recent research findings.

The molecular formula of this compound is C15H25NO3, and it is classified as a pyrrolidone derivative. The compound exhibits interesting physicochemical properties that facilitate its biological interactions.

Biological Activities

1. Toxicological Profile

Research indicates that this compound has a relatively low acute toxicity. The oral LD50 values are reported as follows:

In subacute toxicity studies, significant effects were observed in the liver and kidneys of rats at higher doses, suggesting the need for caution in dosage .

2. Enzymatic Activity

The compound has been studied for its interaction with human enzymes, particularly the pyrroline-5-carboxylate reductase (PYCR). PYCRs are involved in proline biosynthesis and have shown significant activity with related substrates. For instance, PYCR2 demonstrated a catalytic efficiency of 136 M−1 s−1 with l-T4C, indicating potential metabolic pathways involving this compound .

3. Skin Penetration and Metabolism

Studies on porcine skin have demonstrated that this compound undergoes enzymatic hydrolysis, producing menthol as a metabolite. The rate of hydrolysis was measured at approximately 6 µg/hour/cm² under physiological conditions . This suggests potential applications in transdermal drug delivery systems.

Applications

1. Insect Repellent

The compound has been patented for use as an insect repellent, showcasing its utility in agricultural and pest control applications .

2. Cooling Agent

It has been identified as a cooling ingredient in cosmetic formulations due to its ability to activate TRPM8 receptors, which are responsible for the sensation of coolness .

Case Studies

Scientific Research Applications

Cognitive Enhancements

Recent studies indicate that (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate may enhance cognitive function, making it a candidate for nutritional supplements aimed at improving mental performance. Its potential neuroprotective properties are under investigation, particularly in relation to cognitive decline and neurodegenerative diseases .

Insect Repellent

The compound has been identified as an effective insect repellent. Research shows that formulations containing this compound can be applied to surfaces or dispersed in air to repel various insect species, which could have significant implications for pest control in agricultural settings .

Pesticide Formulations

Due to its insect-repelling properties, this compound is being explored as an active ingredient in pesticide formulations. Its efficacy against specific pests can enhance crop protection while potentially reducing reliance on synthetic chemicals.

Nutritional Supplements for Plants

There is emerging interest in using this compound as a supplement to improve plant health and growth. Preliminary studies suggest it may promote root development and enhance nutrient uptake, although more research is needed to confirm these effects.

Skin Conditioning Agent

According to the Cosmetic Ingredient Review (CIR), derivatives of 2-pyrrolidone-5-carboxylic acid, including this compound, are recognized for their skin conditioning properties. They function as humectants, helping to retain moisture in cosmetic formulations . The safety assessments indicate that these compounds are safe for use in cosmetics, provided they are not combined with N-nitrosating agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings/Notes |

|---|---|---|

| Pharmaceuticals | Cognitive enhancement | Potential neuroprotective effects under investigation |

| Insect repellent | Effective against various insect species | |

| Agriculture | Pesticide formulations | Reduces reliance on synthetic pesticides |

| Nutritional supplements for plants | Promotes root development (preliminary findings) | |

| Cosmetics | Skin conditioning agent | Safe as per CIR; functions as a humectant |

Cognitive Enhancement Study

A recent study explored the effects of this compound on cognitive performance in animal models. Results showed significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive impairments .

Insect Repellent Efficacy

A field trial evaluated the effectiveness of this compound as an insect repellent in agricultural settings. The results indicated a marked decrease in pest populations on treated crops compared to untreated controls, highlighting its potential as a natural pesticide alternative .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most well-characterized reaction for this compound, occurring in aqueous environments. The ester bond undergoes cleavage under acidic or alkaline conditions to regenerate menthol and PCA derivatives .

Key findings:

-

Hydrolysis rates increase with temperature and ionic strength.

-

Enzymatic hydrolysis by esterases in biological systems converts the compound into PCA and γ-aminobutyric acid (GABA) metabolites .

Esterification and Transesterification

The compound participates in ester-exchange reactions due to its labile menthyl ester group. Transesterification with alcohols or other esters occurs under catalytic conditions .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Transesterification | Methanol, H2SO4, 70°C | Methyl pyrrolidone-5-carboxylate + Menthol |

| Acid-catalyzed exchange | Ethanol, p-toluenesulfonic acid, reflux | Ethyl pyrrolidone-5-carboxylate + Menthol |

Key findings:

-

Reactions favor polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Catalysts like p-toluenesulfonic acid enhance reaction efficiency by protonating the carbonyl oxygen.

Stability in Non-Aqueous Systems

The compound demonstrates stability in organic solvents but degrades under oxidative or thermal stress:

Biochemical Interactions

While not a direct chemical reaction, metabolic pathways involve enzymatic processing:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Pyrrolidone/Pyrrolidine Family

Key Observations:

- Ester Group Impact : The menthyl group in (-)-menthyl (+)-2-pyrrolidone-5-carboxylate enhances lipophilicity compared to methyl/ethyl esters, improving skin adherence and repellency duration .

- Stereochemistry : The [1R,2S,5R] configuration of the menthyl moiety is critical for bioactivity, as stereoisomers may exhibit reduced efficacy .

Functional Analogues in Insect Repellency

Key Observations:

- Efficacy vs. Persistence : While DEET shows superior initial repellency (93% vs. 80%), this compound maintains >50% efficacy after 1 hour, outperforming menthol (25%) .

- Formulation Flexibility : The compound’s compatibility with perfumes, creams, and sprays (e.g., dry oil sprays with 2% active ingredient) makes it suitable for consumer products .

Comparison with Terpene-Based Esters

Key Observations:

Preparation Methods

Esterification of (R)-(+)-2-pyrrolidone-5-carboxylic acid with (-)-Menthol

The core step in the synthesis of (-)-Menthyl (+)-2-pyrrolidone-5-carboxylate is the esterification of the optically active 2-pyrrolidone-5-carboxylic acid with (-)-menthol. A reliable procedure adapted from Organic Syntheses involves the following:

-

- (R)-(+)-2-pyrrolidone-5-carboxylic acid (starting material)

- (-)-Menthol (chiral alcohol)

- Thionyl chloride (SOCl₂) as activating agent for the acid

- Methanol as solvent

- Reaction under nitrogen atmosphere at room temperature

- Stirring for 24 hours to ensure complete esterification

-

- The acid is dissolved in methanol.

- Thionyl chloride is added cautiously to form the acid chloride intermediate in situ.

- (-)-Menthol is then introduced to react with the acid chloride, forming the ester.

- The reaction mixture is neutralized with saturated sodium carbonate solution to quench excess acid chloride and thionyl chloride.

- After removal of solvents under reduced pressure, the residue is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated.

- The product is purified by distillation under reduced pressure to afford this compound with good yield and optical purity.

-

- Yield: Approximately 75%

- Boiling point: Around 83°C at 0.25 mmHg

- Optical rotation: Specific rotation reported as [α]D = -8.6° (EtOH, c 1.13)

This method ensures retention of stereochemistry and high purity of the ester product.

Alternative Preparation via Pyrrolidone Carboxylic Acid Formation and Esterification

The precursor, (R)-(+)-2-pyrrolidone-5-carboxylic acid, can be synthesized via hydrocyanation and cyclization methods:

Hydrocyanation of α,β-unsaturated aldehydes or ketones:

- Reaction of aldehydes such as crotonaldehyde with aqueous cyanide salts (e.g., sodium cyanide) in buffered aqueous media.

- Control of pH (using sodium bicarbonate or ammonium chloride buffers) is crucial to prevent polymerization of aldehydes.

- Reaction is typically carried out under reflux with vigorous stirring until ammonia evolution ceases.

- Acidification and evaporation yield crude pyrrolidone carboxylic acid.

- Extraction with anhydrous methyl alcohol and evaporation furnish the methyl ester intermediate.

-

- Heating the cyanohydrin intermediates with potassium hydroxide or hydrochloric acid hydrolyzes nitrile groups to carboxylic acids.

- This step yields the optically active pyrrolidone-5-carboxylic acid which can be subsequently esterified with (-)-menthol.

| Step | Conditions | Notes |

|---|---|---|

| Hydrocyanation | 90–100°C, reflux, aqueous buffer | pH control critical to avoid polymerization |

| Acidification & evaporation | Room temp, acidified solution | Prepares crude acid for extraction |

| Extraction & purification | Anhydrous methanol extraction | Isolates methyl ester intermediates |

| Hydrolysis | 10% KOH or concentrated HCl, heat | Converts nitrile to carboxylic acid |

This method is well-documented in patent literature and provides a scalable route to the key acid intermediate.

Catalytic Esterification Using Thionyl Chloride Activation

The use of thionyl chloride to activate the carboxylic acid to its acid chloride intermediate is a preferred method for esterification with chiral alcohols such as (-)-menthol, due to:

- Mild reaction conditions preserving stereochemistry

- High conversion rates

- Simplified purification steps

The process involves careful addition of thionyl chloride to the acid in methanol, followed by reaction with (-)-menthol, neutralization, and purification by chromatography or distillation.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrocyanation of aldehyde | Sodium cyanide, aqueous buffer, reflux at 90–100°C | - | pH control critical |

| Acidification and evaporation | Acid, room temp | - | Prepares crude acid |

| Extraction with anhydrous methanol | Methanol, room temp | - | Isolates methyl ester intermediate |

| Hydrolysis to acid | 10% KOH or conc. HCl, heat | - | Converts nitrile to acid |

| Esterification with (-)-menthol | Thionyl chloride activation, methanol, nitrogen atmosphere, room temp, 24 h | ~75 | Maintains stereochemistry |

| Purification | Distillation under reduced pressure | - | Yields pure ester |

Q & A

Q. What are the recommended methods for synthesizing (-)-menthyl (+)-2-pyrrolidone-5-carboxylate, and how can enantiomeric purity be ensured?

The compound is synthesized via esterification between (+)-2-pyrrolidone-5-carboxylic acid (pyroglutamic acid) and (-)-menthol. Key steps include:

- Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions to minimize side reactions .

- Chiral resolution : Employ chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution to ensure enantiomeric purity. The menthyl group’s stereochemistry ([1R,2S,5R]-configuration) requires verification via polarimetry ([α]D) or X-ray crystallography .

- Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product with >98% purity .

Q. How should researchers verify the structural identity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : Analyze , , and (if applicable) NMR spectra. Key signals include the menthyl isopropyl group (δ 0.8–1.2 ppm in ) and the pyrrolidone carbonyl (δ 170–175 ppm in ) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H] at m/z 268.36) .

- Infrared spectroscopy : Identify ester carbonyl stretching (1740–1720 cm) and lactam carbonyl (1680–1660 cm) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in amber glass vials. Avoid moisture and prolonged exposure to light, as the ester group may hydrolyze in humid conditions .

Advanced Research Questions

Q. How does the menthyl group influence the compound’s stability and interaction with biological targets?

The menthyl group ([1R,2S,5R]-configuration) enhances:

- Lipophilicity : Improves membrane permeability, making it suitable for cellular uptake studies (logP ~3.2 calculated) .

- Steric hindrance : Reduces enzymatic hydrolysis of the ester bond, as observed in pro-drug designs .

- Chiral recognition : The bulky terpene moiety may selectively bind to chiral pockets in enzymes, as seen in studies of γ-2-pyrrolidone-5-carboxylate analogues inhibiting CTP synthase .

Q. What experimental strategies can resolve contradictions in NMR data for diastereomeric mixtures of this compound?

- Variable Temperature (VT) NMR : Perform experiments at low temperatures (e.g., -40°C) to slow conformational exchange and resolve overlapping peaks .

- COSY and NOESY : Use 2D NMR to identify coupling partners and spatial proximity of protons (e.g., menthyl isopropyl vs. pyrrolidone ring protons) .

- Chiral shift reagents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting of enantiomeric signals .

Q. How can researchers investigate the compound’s role in modulating enzyme activity, such as CTP synthase inhibition?

- Kinetic assays : Measure enzyme activity in the presence of varying inhibitor concentrations. For example, γ-2-pyrrolidone-5-carboxylate analogues show weak competitive inhibition (apparent ~1–5 mM) when ammonia is the substrate .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) between the compound and enzyme .

- Molecular docking : Use software like AutoDock to model interactions between the menthyl group and hydrophobic enzyme pockets .

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures containing this compound?

- HPLC with dual detection : Pair UV (210 nm for lactam/ester groups) and evaporative light scattering (ELS) detection to quantify non-UV-active impurities .

- GC-MS for volatile byproducts : Identify low-molecular-weight contaminants (e.g., menthol or pyroglutamic acid) .

- Elemental analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 267.36 g/mol | |

| Boiling point | 409.1°C (760 mmHg) | |

| Density | 1.07 g/cm | |

| Refractive index | 1.496 | |

| Enantiomeric excess (ee) | ≥99% (via chiral HPLC) |

Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted menthol | Incomplete esterification | Column chromatography |

| Hydrolyzed pyroglutamic acid | Moisture exposure | Anhydrous recrystallization |

| Racemic byproducts | Poor chiral resolution | Enzymatic resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.